molecular formula C14H12ClN3O4 B11101063 4-{(E)-[2-(5-chloro-2-nitrophenyl)hydrazinylidene]methyl}-2-methoxyphenol

4-{(E)-[2-(5-chloro-2-nitrophenyl)hydrazinylidene]methyl}-2-methoxyphenol

Cat. No.: B11101063
M. Wt: 321.71 g/mol
InChI Key: RBGKKOPJSLHUOO-LZYBPNLTSA-N
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Description

4-HYDROXY-3-METHOXYBENZALDEHYDE 1-(5-CHLORO-2-NITROPHENYL)HYDRAZONE is a complex organic compound that combines the structural features of both 4-hydroxy-3-methoxybenzaldehyde and 1-(5-chloro-2-nitrophenyl)hydrazone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-3-METHOXYBENZALDEHYDE 1-(5-CHLORO-2-NITROPHENYL)HYDRAZONE typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 1-(5-chloro-2-nitrophenyl)hydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-3-METHOXYBENZALDEHYDE 1-(5-CHLORO-2-NITROPHENYL)HYDRAZONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-HYDROXY-3-METHOXYBENZALDEHYDE 1-(5-CHLORO-2-NITROPHENYL)HYDRAZONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-HYDROXY-3-METHOXYBENZALDEHYDE 1-(5-CHLORO-2-NITROPHENYL)HYDRAZONE involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function. It may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-HYDROXY-3-METHOXYBENZALDEHYDE PHENYLHYDRAZONE
  • 4-HYDROXY-3-METHOXYBENZALDEHYDE (4-NITROPHENYL)HYDRAZONE
  • 4-HYDROXY-3-METHOXYBENZALDEHYDE N-PHENYLSEMICARBAZONE

Uniqueness

4-HYDROXY-3-METHOXYBENZALDEHYDE 1-(5-CHLORO-2-NITROPHENYL)HYDRAZONE is unique due to the presence of both a chloro and a nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C14H12ClN3O4

Molecular Weight

321.71 g/mol

IUPAC Name

4-[(E)-[(5-chloro-2-nitrophenyl)hydrazinylidene]methyl]-2-methoxyphenol

InChI

InChI=1S/C14H12ClN3O4/c1-22-14-6-9(2-5-13(14)19)8-16-17-11-7-10(15)3-4-12(11)18(20)21/h2-8,17,19H,1H3/b16-8+

InChI Key

RBGKKOPJSLHUOO-LZYBPNLTSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC2=C(C=CC(=C2)Cl)[N+](=O)[O-])O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=C(C=CC(=C2)Cl)[N+](=O)[O-])O

Origin of Product

United States

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